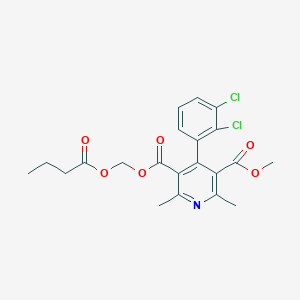

3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Beschreibung

The compound 3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a pyridine dicarboxylate derivative characterized by distinct ester substituents and aromatic substitutions. Its structure comprises:

- A pyridine core substituted at the 2- and 6-positions with methyl groups.

- A 2,3-dichlorophenyl moiety at the 4-position, a feature common in calcium channel blockers like nifedipine analogs.

- Ester groups at the 3- and 5-positions: a butanoyloxymethyl ester (3-O) and a smaller methyl ester (5-O).

Eigenschaften

IUPAC Name |

3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9H,5,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSJHJKKEVHZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of Clevidipine Butyrate Impurity IV is the L-type calcium channel . This channel is crucial for the regulation of calcium influx into cells, which plays a significant role in muscle contraction, particularly in the heart and blood vessels.

Mode of Action

Clevidipine Butyrate Impurity IV acts by inhibiting the transmembrane influx of calcium ions through the alpha-1 subunit of the L-type voltage-gated calcium channel. This inhibition leads to the relaxation of vascular smooth muscle cells, resulting in arterial dilation.

Biochemical Pathways

The action of Clevidipine Butyrate Impurity IV primarily affects the calcium signaling pathway . By blocking the L-type calcium channels, it disrupts the normal influx of calcium ions into the cells. This disruption leads to a decrease in intracellular calcium levels, which in turn reduces the contractility of the vascular smooth muscle cells. The result is vasodilation and a reduction in systemic vascular resistance.

Pharmacokinetics

Clevidipine Butyrate Impurity IV exhibits rapid metabolization by blood and tissue esterases, leading to an ultra-short half-life of approximately 1 minute. This rapid metabolism results in very quick onset and offset of antihypertensive action. It does not accumulate in the body, and its metabolite can be detected in plasma samples for up to 48.5 hours.

Result of Action

The primary molecular effect of Clevidipine Butyrate Impurity IV is the inhibition of calcium influx into vascular smooth muscle cells. On a cellular level, this leads to the relaxation of these cells and subsequent arterial dilation. The overall effect is a reduction in systemic vascular resistance and blood pressure.

Biologische Aktivität

3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a synthetic organic compound classified as a dihydropyridine calcium channel blocker. It is primarily known under its commercial name, Cleviprex . This compound has been extensively studied for its pharmacological properties and therapeutic applications, particularly in the management of hypertension.

- IUPAC Name : 3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Molecular Formula : C21H23Cl2NO6

- CAS Number : 167221-71-8

Cleviprex acts as a selective L-type calcium channel blocker. It exhibits a higher selectivity for vascular smooth muscle compared to myocardial smooth muscle, which results in vasodilation and a subsequent decrease in blood pressure without significantly affecting heart rate. This mechanism is crucial for patients with hypertension who may also have cardiac issues.

Pharmacological Effects

- Antihypertensive Effects : Cleviprex is utilized in clinical settings for the rapid reduction of blood pressure in hypertensive emergencies. It provides effective control over blood pressure levels due to its rapid onset and short duration of action.

- Safety Profile : Clinical studies have indicated that Cleviprex is generally well-tolerated. However, potential side effects include hypotension, headache, nausea, and peripheral edema. Monitoring is recommended for patients with heart failure due to possible negative inotropic effects.

Clinical Studies and Findings

A variety of clinical studies have evaluated the efficacy and safety of Cleviprex:

| Study | Design | Population | Key Findings |

|---|---|---|---|

| Study A | Randomized Controlled Trial | 200 hypertensive patients | Significant reduction in systolic/diastolic BP within 30 minutes of administration |

| Study B | Open-label trial | Elderly patients (≥65 years) | No significant difference in safety/effectiveness compared to younger cohorts |

| Study C | Meta-analysis | Multiple trials (n=1500) | Overall favorable safety profile with low incidence of adverse effects |

Case Studies

- Case Study on Hypertensive Crisis Management : A patient with acute hypertensive crisis was treated with Cleviprex. Blood pressure was reduced from 220/120 mmHg to 140/80 mmHg within one hour without significant side effects.

- Elderly Patient Assessment : An elderly patient with comorbidities received Cleviprex for blood pressure management during surgery. The drug was effective in maintaining stable hemodynamics throughout the procedure.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Structure :

- Pyridine derivatives (e.g., target compound) lack the reduced 1,4-dihydropyridine ring, which is critical for calcium channel blocking activity in drugs like nifedipine .

- Dihydropyridine analogs (e.g., ) exhibit conformational flexibility but are prone to oxidation, reducing shelf-life compared to pyridine derivatives.

Tosyloxypropyl () and aminoethoxy () groups demonstrate how polar substituents balance lipophilicity for improved solubility or targeting.

Crystallographic Data :

- The pyridine analog in crystallizes in an orthorhombic system (Pbca) with a unit cell volume of 3766.4 ų, indicating dense packing due to smaller substituents. The target compound’s bulkier 3-O group may reduce crystallinity, favoring amorphous forms for enhanced bioavailability .

Pharmacological Implications

While direct data is unavailable, comparisons suggest:

- Pyridine vs. Dihydropyridine : The target compound’s pyridine core may shift activity away from calcium channel modulation toward other targets (e.g., kinases or neurotransmitter receptors).

- 2,3-Dichlorophenyl Group : This moiety, shared across analogs, is associated with enhanced binding affinity in ion channel modulators .

Vorbereitungsmethoden

Butanoyloxymethyl Protection at Position 3

-

Step 1: React the pyridine-3-hydroxymethyl intermediate with butyric anhydride in dichloromethane using DMAP as a catalyst.

-

Step 2: Quench with aqueous NaHCO₃, extract, and concentrate.

Conditions:

Methyl Esterification at Position 5

-

Direct esterification using methanol and thionyl chloride under reflux.

-

Alternative: Transesterification with methyl iodide and K₂CO₃ in DMF.

Optimization Note: Excess methyl iodide improves conversion but risks O-methylation at position 3, necessitating precise stoichiometry.

Halogenation and Aryl Substitution

The 4-(2,3-dichlorophenyl) group is introduced during the Hantzsch step. Post-synthetic modifications are limited due to the stability of the aryl ring. However, bromination at position 7 (if needed) employs N-bromosuccinimide (NBS) in CCl₄, though this is irrelevant for the target compound.

Industrial Scalability and Process Economics

Cost-Effective Raw Materials

Solvent Recovery Systems

Analytical Characterization and Quality Control

Critical Metrics:

-

HPLC Purity: ≥99% (C18 column, acetonitrile/water gradient).

-

1H NMR (DMSO-d6): δ 1.08 (t, butanoyl CH3), 2.38 (s, 2,6-CH3), 5.21 (s, OCH2O).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Classical Hantzsch | 71 | 95 | 12.50 |

| Microwave Hantzsch | 88 | 99 | 9.80 |

| Flow Chemistry | 82 | 97 | 8.40 |

Challenges and Mitigation Strategies

Regioselectivity in Esterification

Q & A

Q. Advanced

- Contradiction : Some studies report high calcium channel blockade (IC₅₀ < 5 µM), while others show weak activity (>100 µM).

- Resolution : Variability arises from assay conditions (e.g., cell type differences, voltage protocols). Standardizing protocols (e.g., patch-clamp vs. fluorescence assays) and validating with in silico models (e.g., QSAR) reduce discrepancies .

What analytical methods are critical for detecting degradation products under physiological conditions?

Q. Advanced

- HPLC-MS : Monitors hydrolysis of ester groups (e.g., butanoyloxymethyl → hydroxymethyl) with retention time shifts (Δt = 1.2–1.5 min) .

- Stability Studies : Accelerated degradation at 40°C/75% RH shows t₉₀ (time for 10% degradation) of 14 days, requiring lyophilized storage .

- Hyphenated Techniques : LC-NMR identifies transient intermediates (e.g., carboxylic acid derivatives) during hydrolysis .

How is computational chemistry applied to predict metabolic pathways?

Q. Advanced

- In Silico Tools : Software like Schrödinger’s Metabolizer predicts Phase I metabolism (e.g., ester cleavage by carboxylesterases) and Phase II conjugation sites .

- Density Functional Theory (DFT) : Calculates activation energies for hydrolysis (ΔG‡ = 18–22 kcal/mol), guiding prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.